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Compound of Interest

Compound Name: Methyl 2-hydroxy-5-nitrobenzoate

Cat. No.: B045954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-
hydroxy-5-nitrobenzoate, a key chemical intermediate in various synthetic processes. This

document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside methodologies for their acquisition.

Chemical Structure and Properties
IUPAC Name: Methyl 2-hydroxy-5-nitrobenzoate

Molecular Formula: C₈H₇NO₅[1][2]

Molecular Weight: 197.14 g/mol [1][2]

CAS Number: 17302-46-4[1][2]

Appearance: White to pale cream or orange crystals or powder.

Melting Point: 113.0-119.0 °C

Predicted Spectral Data
Due to the limited availability of experimentally derived spectra for Methyl 2-hydroxy-5-
nitrobenzoate in public databases, the following tables summarize predicted data based on
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established spectroscopic principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 - 11.5 Singlet 1H Ar-OH

~8.8 - 9.0 Doublet 1H H-6

~8.2 - 8.4 Doublet of Doublets 1H H-4

~7.1 - 7.3 Doublet 1H H-3

~3.9 - 4.0 Singlet 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment

~168 - 170 C=O (Ester)

~160 - 162 C2 (C-OH)

~140 - 142 C5 (C-NO₂)

~128 - 130 C4

~125 - 127 C6

~118 - 120 C3

~115 - 117 C1

~52 - 54 -OCH₃

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3500 Broad O-H stretch (phenolic)

3000 - 3100 Medium C-H stretch (aromatic)

2850 - 3000 Medium C-H stretch (methyl)

1680 - 1720 Strong C=O stretch (ester)

1580 - 1620 Strong C=C stretch (aromatic)

1500 - 1550 Strong N-O asymmetric stretch (nitro)

1330 - 1370 Strong N-O symmetric stretch (nitro)

1200 - 1300 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray (ESI)

m/z Ion

198.0397 [M+H]⁺

220.0216 [M+Na]⁺

196.0251 [M-H]⁻

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for an

aromatic compound such as Methyl 2-hydroxy-5-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C

NMR.[3]
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Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5

mm NMR tube.[4]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.[3]

Cap the NMR tube securely and ensure the sample is thoroughly mixed.

Instrument Setup and Data Acquisition:

The NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).

The instrument is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to ensure homogeneity.

A standard one-pulse experiment is typically performed for both ¹H and ¹³C NMR.

The spectral width is set to encompass all expected proton or carbon signals.

For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle.[5]

The fine powder mixture is then compressed in a pellet die under high pressure to form a

thin, transparent pellet.[5]

Instrument Setup and Data Acquisition:

A background spectrum of a blank KBr pellet is recorded.

The sample pellet is placed in the sample holder of the FT-IR spectrometer.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or

acetonitrile.

Instrument Setup and Data Acquisition:

The analysis is performed on a mass spectrometer, often coupled with a liquid

chromatography system (LC-MS).

The sample is introduced into the ion source (e.g., Electrospray Ionization - ESI).

The molecules are ionized, and the resulting ions are directed into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Data Analysis
The following diagram illustrates the general workflow for the acquisition and analysis of

spectral data for a chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Methyl 2-
hydroxy-5-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045954#spectral-data-for-methyl-2-hydroxy-5-
nitrobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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